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molecular formula C11H11BrN2O B8479646 6-Bromo-4-isopropoxy-quinazoline

6-Bromo-4-isopropoxy-quinazoline

Cat. No. B8479646
M. Wt: 267.12 g/mol
InChI Key: UQSUTLZSCQKZAY-UHFFFAOYSA-N
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Patent
US08673929B2

Procedure details

Potassium t-butoxide (4.1 ml, 4.1 mmol; 1M in THF) was added to a suspension mixture of 6-bromo-4-chloro-quinazoline (1.0 g, 4.0 mmol) and 2-propanol (0.313 ml, 4.1 mmol) in THF (20 ml). After stirring at 50° C. for 30 minutes, the mixture was cooled to room temperature and the THF was removed in vacuo. The residue was taken up in ethyl acetate (50 ml) and the organic layer was washed with water followed by brine. The organic layer was dried over Na2SO4 and the residue purified by silica gel chromatography with gradient of 11 to 32% ethylacetate-hexane. Product containing fractions were pooled and concentrated to afford the title compound as beige solid (0.93 g, yield: 85%). The resulting compound was characterized as follows: MS (m/z) 266.75 [M+H]+; HPLC Rt=1.68 minutes (Method A).
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.313 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-:4])[CH3:3].[K+].[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][N:12]=[C:11]2Cl.CC(O)C>C1COCC1>[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][N:12]=[C:11]2[O:4][CH:2]([CH3:3])[CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
4.1 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2C(=NC=NC2=CC1)Cl
Name
Quantity
0.313 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring at 50° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the THF was removed in vacuo
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography with gradient of 11 to 32% ethylacetate-hexane
ADDITION
Type
ADDITION
Details
Product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C(=NC=NC2=CC1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.93 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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